molecular formula C7H3F5O3 B2738556 Pentafluorophenyl formate CAS No. 111333-97-2

Pentafluorophenyl formate

Cat. No.: B2738556
CAS No.: 111333-97-2
M. Wt: 230.09 g/mol
InChI Key: GSMNILQZPDRJHY-UHFFFAOYSA-N
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Description

Pentafluorophenyl formate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a formate ester. This compound is known for its unique chemical properties, including high reactivity and stability. It is a colorless and transparent liquid with a strong aromatic odor and is soluble in organic solvents such as ether and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl formate can be synthesized through various methods. One common approach involves the reaction of pentafluorophenol with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield. For example, the reaction of pentafluorophenol with ethyl formate in the presence of a catalyst such as sodium bisulfate on activated charcoal can produce this compound with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted pentafluorophenyl derivatives.

    Reduction: Products include alcohols or aldehydes.

    Oxidation: Products include carbon dioxide and water.

Scientific Research Applications

Pentafluorophenyl formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentafluorophenyl formate involves its reactivity with nucleophiles and electrophiles. The pentafluorophenyl group, being highly electron-withdrawing, enhances the reactivity of the formate ester towards nucleophilic attack. This property makes it an effective reagent in formylation reactions, where it transfers the formyl group to amines or amino acids, forming formamides . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including formylation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, such as chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research.

Properties

CAS No.

111333-97-2

Molecular Formula

C7H3F5O3

Molecular Weight

230.09 g/mol

IUPAC Name

formic acid;2,3,4,5,6-pentafluorophenol

InChI

InChI=1S/C6HF5O.CH2O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1-3/h12H;1H,(H,2,3)

InChI Key

GSMNILQZPDRJHY-UHFFFAOYSA-N

SMILES

C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O

solubility

not available

Origin of Product

United States

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